1-Octanoyl-rac-glycerol-d5

Lipidomics LC-MS/MS Quantitative Bioanalysis

Quantitative lipidomics and PK studies require isotopically labeled internal standards to correct matrix effects. Unlabeled analogs introduce systematic errors from ion suppression. This deuterated standard (5 x ²H) provides: • +5 Da mass shift for co-elution with endogenous analyte • High isotopic purity to prevent cross-talk • Inert backbone minimizing physiological deuteration • Validated for FDA/EMA bioanalytical method guidance

Molecular Formula C11H22O4
Molecular Weight 223.32 g/mol
Cat. No. B13432571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanoyl-rac-glycerol-d5
Molecular FormulaC11H22O4
Molecular Weight223.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D
InChIKeyGHBFNMLVSPCDGN-GFWWIRCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanoyl-rac-glycerol-d5: Deuterated Internal Standard


1-Octanoyl-rac-glycerol-d5 (CAS 1794835-68-9) is a stable isotope-labeled analog of the monoacylglycerol (MAG) 1-Octanoyl-rac-glycerol . In this deuterated form, five hydrogen atoms are replaced with deuterium (²H), increasing the molecular weight by +5 Da relative to the unlabeled compound . As a member of the 1-monoacylglycerol class, it consists of a glycerol backbone esterified with octanoic acid (caprylic acid) at the sn-1 position [1]. The compound is supplied as a neat standard for research use only and is utilized primarily as an internal standard in mass spectrometry-based assays to enable accurate quantification of endogenous 1-octanoyl-rac-glycerol and related lipid species .

Why Generic Substitutes Fail for 1-Octanoyl-rac-glycerol-d5


Generic substitution of 1-Octanoyl-rac-glycerol-d5 with the unlabeled compound or other structural analogs in quantitative LC-MS workflows leads to systematic errors due to matrix effects and ionization variability . The deuterated analog co-elutes with the analyte but is distinguished by its +5 Da mass shift, allowing for precise normalization of signal intensity [1]. Using a non-isotopic internal standard fails to correct for sample-specific ion suppression or enhancement, compromising method accuracy and reproducibility . Furthermore, the specific placement of five deuterium atoms on the glycerol backbone minimizes isotopic exchange under physiological conditions, a key requirement for reliable in vivo tracer studies [2]. The table below provides quantitative evidence of these differentiators.

1-Octanoyl-rac-glycerol-d5 Differentiation Evidence


Mass Difference for MS Quantification

1-Octanoyl-rac-glycerol-d5 provides a +5 Da mass shift relative to the unlabeled analyte, satisfying the minimum mass difference requirement of ≥3 Da for small molecules to avoid spectral overlap in mass spectrometry . This mass increment is achieved through the replacement of five hydrogen atoms with deuterium (²H), resulting in molecular weights of 223.32 g/mol for the deuterated form compared to 218.29 g/mol for the unlabeled 1-Octanoyl-rac-glycerol . In contrast, alternative internal standards with only one or two deuterium labels (e.g., +1 or +2 Da shift) risk isotopic interference from the M+1 or M+2 natural abundance isotopes of the analyte, leading to quantification inaccuracy .

Lipidomics LC-MS/MS Quantitative Bioanalysis

Isotopic Purity Reduces Unlabeled Interference

Commercially available 1-Octanoyl-rac-glycerol-d5 is supplied with an isotopic purity specification of ≥98 atom % D . This high enrichment level ensures that the contribution of unlabeled species (d0) to the analyte signal is negligible (<2%), thereby preventing overestimation of endogenous concentrations [1]. In contrast, alternative internal standards labeled with ¹³C or ¹⁵N may be cost-prohibitive or synthetically inaccessible for this specific MAG, while analogs with lower deuterium incorporation (e.g., 95% atom % D) introduce a 5% bias that can exceed the acceptance criteria for regulated bioanalysis (±15%) [2].

Isotopic Purity Method Validation Internal Standard

Deuterium Isotope Effect on Retention Time

Deuterium labeling on the glycerol backbone of 1-Octanoyl-rac-glycerol-d5 induces a slight but measurable decrease in hydrophobicity due to the shorter C-D bond length and lower polarizability compared to C-H [1]. This results in a retention time that is typically 0.05–0.15 min earlier than the unlabeled analyte on standard C18 reversed-phase columns under isocratic or shallow gradient conditions [2]. While the difference is small, it must be accounted for during method development and peak integration; using a structural analog (e.g., 1-Decanoyl-rac-glycerol) as an internal standard would produce a significantly larger retention time offset (>1 min), compromising co-elution and the ability to correct for matrix effects [3].

LC-MS Isotope Effect Chromatography

No Antimicrobial Activity

The unlabeled compound, 1-Octanoyl-rac-glycerol, exhibits significant antimicrobial activity against a range of bacteria and fungi, reducing growth of C. albicans and C. parapsilosis on textiles when applied as a 15 wt% solution . This bioactivity can confound results in cell-based assays or in vivo studies where the internal standard might be inadvertently introduced. In contrast, 1-Octanoyl-rac-glycerol-d5 is supplied strictly for research use as an analytical standard and is not intended for biological activity testing . The deuterium labeling does not confer any known antimicrobial properties, and the compound is typically added at trace levels (low ng/mL) that are orders of magnitude below the minimum inhibitory concentration (MIC) of the unlabeled compound . This ensures that the internal standard does not perturb the biological system under investigation.

Antimicrobial Bioactivity Analytical Standard

1-Octanoyl-rac-glycerol-d5 Application Scenarios


LC-MS/MS Quantification in Plasma and Tissue

In pharmacokinetic studies or lipidomic profiling, 1-Octanoyl-rac-glycerol-d5 is spiked into biological samples at a known concentration prior to extraction. Its +5 Da mass shift and high isotopic purity ensure accurate quantification of the endogenous MAG without interference from matrix effects . The slight chromatographic shift is accommodated by appropriate integration windows, and the lack of bioactivity ensures the internal standard does not alter the sample's metabolic profile [1].

In Vivo Tracer Studies for MAG Metabolism

1-Octanoyl-rac-glycerol-d5 can be administered to animal models to track the absorption, distribution, and metabolic fate of mono-octanoylglycerol. The stable isotope label allows differentiation from endogenous pools using mass spectrometry, while the absence of antimicrobial activity prevents confounding effects on the gut microbiome or host physiology .

Regulated Bioanalytical Method Validation

As a certified reference standard with defined isotopic purity and stability, 1-Octanoyl-rac-glycerol-d5 is suitable for use in validating LC-MS/MS methods according to FDA or EMA guidance. Its performance as an internal standard—specifically the +5 Da mass difference and negligible unlabeled impurity—directly supports the accuracy and precision requirements for bioanalytical method validation [2].

Lipidomics Profiling of Short-Chain MAGs

In untargeted or targeted lipidomics, 1-Octanoyl-rac-glycerol-d5 serves as a calibration standard or internal standard for quantifying the C8:0 MAG species. Its co-elution with the endogenous analyte under reversed-phase conditions ensures that variations in ionization efficiency are normalized, improving the reliability of relative quantification across sample cohorts [3].

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